![molecular formula C34H54O11S2-2 B14271184 [(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate CAS No. 131010-93-0](/img/structure/B14271184.png)
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[182102,1803,1606,1507,12]tricosan-10-yl] sulfate” is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the hexacyclic core, introduction of the sulfonate group, and attachment of the cyclopropyl moiety. Typical reaction conditions may include:
Formation of the hexacyclic core: This step might involve cyclization reactions using catalysts and specific temperature and pressure conditions.
Introduction of the sulfonate group: This could be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the cyclopropyl moiety: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions for industrial-scale production.
Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: The sulfonate group could be oxidized to form sulfonic acids or other derivatives.
Reduction: Reduction reactions might target the cyclopropyl moiety or other functional groups.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Reduced forms of the cyclopropyl moiety or other functional groups.
Substitution: Substituted derivatives at the sulfonate group or other reactive sites.
科学的研究の応用
This compound could have various scientific research applications, including:
Chemistry: Studying its unique structure and reactivity, developing new synthetic methods, and exploring its potential as a building block for more complex molecules.
Biology: Investigating its biological activity, potential as a drug candidate, and interactions with biological macromolecules.
Medicine: Exploring its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilizing its unique properties in materials science, catalysis, or as a specialty chemical in various industrial processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity and affecting biological pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Generating reactive intermediates: Leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate: A similar compound with slight variations in the functional groups or stereochemistry.
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] phosphate: A compound with a phosphate group instead of a sulfate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, stereochemistry, and overall structure
特性
CAS番号 |
131010-93-0 |
|---|---|
分子式 |
C34H54O11S2-2 |
分子量 |
702.9 g/mol |
IUPAC名 |
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate |
InChI |
InChI=1S/C34H56O11S2/c1-8-12-34-41-26-15-24-22-10-9-21-14-25(43-46(35,36)37)27(44-47(38,39)40)17-31(21,6)23(22)11-13-30(24,5)29(26)32(7,45-34)28(42-34)18-33(19(2)3)16-20(33)4/h19-29H,8-18H2,1-7H3,(H,35,36,37)(H,38,39,40)/p-2/t20?,21-,22?,23?,24-,25-,26-,27-,28+,29?,30-,31-,32+,33?,34?/m0/s1 |
InChIキー |
DQHPCRQHRHUZAY-LQUUDOKISA-L |
異性体SMILES |
CCCC12O[C@H]3C[C@H]4C5CC[C@H]6C[C@@H]([C@H](C[C@@]6(C5CC[C@@]4(C3[C@](O1)([C@H](O2)CC7(CC7C)C(C)C)C)C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
正規SMILES |
CCCC12OC3CC4C5CCC6CC(C(CC6(C5CCC4(C3C(O1)(C(O2)CC7(CC7C)C(C)C)C)C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


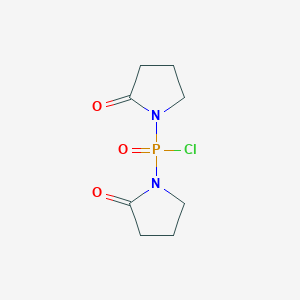
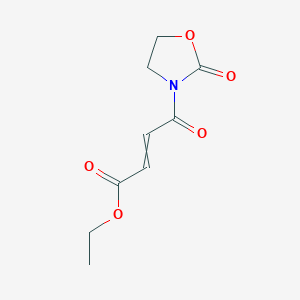
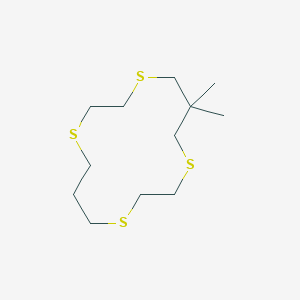

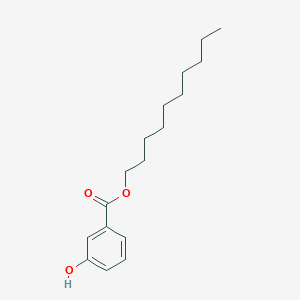

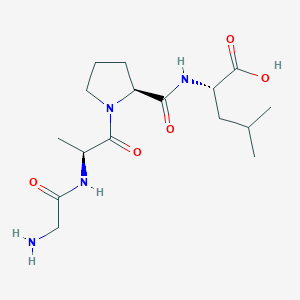
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
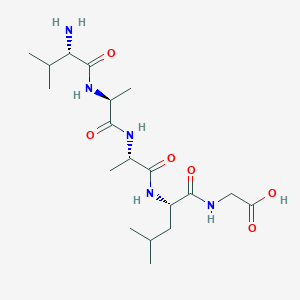

![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
